molecular formula C8H4N4O2 B571730 3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione CAS No. 111886-16-9

3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione

Cat. No.: B571730
CAS No.: 111886-16-9
M. Wt: 188.146
InChI Key: PNBDXKUYTMQOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized aromatic compounds with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials such as conductive polymers and metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism of action of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its unique electronic properties allow it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,2-d4,5-d’]bisthiazole: Similar in structure but contains sulfur atoms instead of nitrogen.

    Benzo[1,2-d4,5-d’]bistriazole: Contains additional nitrogen atoms in the ring system.

    Benzo[1,2-d4,5-d’]difuran: Contains oxygen atoms instead of nitrogen.

Uniqueness

Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is unique due to its high stability and electronic properties, which make it suitable for a wide range of applications, from materials science to medicinal chemistry. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research.

Properties

IUPAC Name

3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-3-4(10-1-9-3)8(14)6-5(7)11-2-12-6/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDXKUYTMQOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723643
Record name Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111886-16-9
Record name Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.